Norethisterone oxime, (Z)-

Description

Historical Trajectory of Norethisterone and its Oxime Derivatives in Steroid Chemistry

The story of (Z)-norethisterone oxime begins with its parent compound, norethisterone. Discovered in 1951 by Carl Djerassi, Luis Miramontes, and George Rosenkranz, norethisterone was a landmark achievement in steroid chemistry. wikipedia.orgkup.at It was one of the first highly active synthetic progestins to be developed and became a key component in early oral contraceptives. wikipedia.orgnih.gov Norethisterone belongs to the 19-nortestosterone family of steroids, meaning it lacks a methyl group at the C-19 position, a structural modification that enhances its progestational activity. kup.atglowm.com

The exploration of steroid derivatives continued, leading to the synthesis of oximes. An oxime is a chemical compound formed by the reaction of hydroxylamine (B1172632) with an aldehyde or a ketone. wikipedia.org In the case of norethisterone, the ketone group at the C-3 position of the steroid's A-ring reacts with hydroxylamine to form norethisterone oxime. smolecule.comnih.gov This reaction was part of a broader effort in medicinal chemistry to modify the structure of known steroids to alter their biological activity, metabolic stability, and pharmacokinetic profiles. For instance, norethisterone acetate (B1210297) oxime, a related derivative, was developed as a potential postcoital contraceptive, although it was never brought to market. wikipedia.org The synthesis of oximes from Δ⁴-3-ketosteroids, the class to which norethisterone belongs, became a subject of detailed chemical investigation. nih.govresearchgate.net

Chemical Classification and Distinctive Stereochemical Features of the (Z)-Isomer

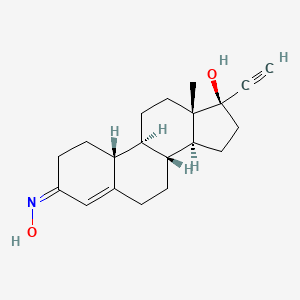

(Z)-Norethisterone oxime is classified as a synthetic estrane (B1239764) steroid and a ketoxime. wikipedia.orgnih.gov The core structure is based on norethisterone, which is chemically named 17α-ethynyl-19-nortestosterone. wikipedia.org The defining feature of norethisterone oxime is the C=N-OH group at the C-3 position.

The formation of the oxime group introduces the possibility of geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). wikipedia.orguou.ac.in This results in two distinct stereoisomers: (E) and (Z). nih.gov

(E)-isomer: The 'E' stands for entgegen, the German word for "opposite." In this configuration, the highest-priority groups attached to the double-bonded atoms are on opposite sides.

(Z)-isomer: The 'Z' comes from zusammen, the German word for "together." uou.ac.in In this isomer, the highest-priority groups are on the same side of the double bond.

For norethisterone oxime, the priority of the groups attached to the C-3 carbon and the oxime nitrogen is determined by the Cahn-Ingold-Prelog (CIP) rules. The steroid ring system and the hydroxyl (-OH) group of the oxime are the highest priority groups. In the (Z)-isomer, these two groups are positioned on the same side of the C=N double bond. The stereochemical configuration of oxime isomers is known to be crucial for their biological activity. mdpi.commdpi.com The separation and identification of the (E) and (Z) isomers are typically achieved through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Chemical Properties of (Z)-Norethisterone Oxime

| Property | Value |

|---|---|

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one (Z)-oxime |

| Molecular Formula | C₂₀H₂₇NO₂ |

| PubChem CID | 5463985 nih.gov |

Note: Data presented in an interactive format.

Overview of Current Academic Research Paradigms and Scientific Significance for (Z)-Norethisterone Oxime

The scientific significance of (Z)-norethisterone oxime lies primarily in its role as a progestogen and a research compound for studying steroid hormone action. smolecule.com Research has demonstrated that norethisterone oxime is a high-affinity agonist for the progesterone (B1679170) receptor, which accounts for its significant biological activity. smolecule.com

A key area of research is its function as a prodrug. In vivo, norethisterone oxime is hydrolyzed back to its parent compound, norethisterone. smolecule.com This metabolic conversion is substantial, with studies indicating that a significant fraction of the administered oxime becomes active norethisterone. smolecule.com Furthermore, a minor metabolic pathway involves aromatization to the potent estrogen, ethinylestradiol. smolecule.com

The focus on a single, pure isomer like the (Z)-form is a reflection of a broader paradigm in pharmacology. google.com Using a single, substantially pure isomer can lead to a more homogenous and predictable biological activity profile compared to a mixture of (E) and (Z) isomers. google.com While much of the research on steroidal oximes has expanded into areas like anticancer activity, the primary interest in (Z)-norethisterone oxime remains rooted in reproductive health and endocrinology. smolecule.commdpi.com It serves as a valuable tool for researchers aiming to understand the mechanisms of progestins and to develop new therapeutic agents. smolecule.com

Table 2: Summary of Research Findings for Norethisterone Oxime

| Research Area | Key Finding | Reference |

|---|---|---|

| Mechanism of Action | Acts as a high-affinity agonist of the progesterone receptor. | smolecule.com |

| Metabolism | Functions as a prodrug, converting to norethisterone via hydrolysis. A small fraction undergoes aromatization to ethinylestradiol. | smolecule.com |

| Synthesis | Formed via an oximation reaction of the C3-carbonyl group of norethisterone with hydroxylamine, creating (E) and (Z) isomers. | smolecule.comnih.gov |

| Pharmacology | The use of a single, pure isomer is pursued to achieve a more homogeneous biological activity profile. | google.com |

| Research Applications | Serves as a valuable research compound for understanding progestin mechanisms and developing new hormonal therapies. | smolecule.com |

Note: Data presented in an interactive format.

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(3Z,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14-/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

CACLDHHVRLSJEY-JKBURXNLSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |

Synonyms |

norethindrone-3-oxime norethisterone-3-oxime |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Z Norethisterone Oxime

Evolution of Synthetic Routes to Norethisterone Oxime Isomers

The creation of norethisterone oxime isomers begins with the parent steroid, norethisterone, and involves targeted chemical reactions to introduce the oxime functionality.

The traditional and most direct method for synthesizing norethisterone oxime involves the reaction of the C3-carbonyl group of norethisterone with a hydroxylamine (B1172632) reagent. smolecule.com This classical approach is a standard transformation in organic chemistry for converting carbonyl compounds into oximes. researchgate.net

The process typically includes the following steps:

Starting Material : Norethisterone, which contains a ketone at the C3 position, serves as the precursor. smolecule.com

Oximation Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common reagent used to introduce the oxime group. smolecule.comresearchgate.net

Base/Solvent System : The reaction is generally carried out in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl and facilitate the reaction. smolecule.comresearchgate.net Ethanol is often used as a solvent, and the mixture is refluxed to drive the reaction to completion. researchgate.net

This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. While effective, this classical method typically results in a mixture of the two geometric isomers, (E) and (Z)-norethisterone oxime, as the formation is not stereospecific. benthamdirect.comnih.gov

Regioselectivity in the synthesis of norethisterone oxime is crucial, ensuring that the oximation occurs specifically at the desired C3-carbonyl group of the steroid's A-ring, without affecting other potentially reactive sites, such as the C17-hydroxyl group. The Δ⁴-3-keto system in norethisterone is highly reactive, making the C3 position the primary site for oximation under standard conditions.

To guarantee exclusive reaction at the C3 position, especially during multi-step syntheses or when using more aggressive reagents, a protection strategy can be employed. A common approach involves the protection of the C17-hydroxyl group before the oximation reaction. For example, the hydroxyl group can be converted into an acetate ester. google.com The synthesis of the related compound, norelgestromin (B1679859) (the oxime of norgestrel), involves the acetylation of the 17-hydroxyl group, followed by oximation at C3, and subsequent hydrolysis to remove the acetate group. google.com This sequence ensures that the oximation is regioselectively directed to the C3 ketone.

Stereoselective Synthesis and Isolation of the (Z)-Isomer

A significant challenge in the synthesis of norethisterone oxime is controlling the stereochemistry at the C=N double bond to favor the (Z)-isomer and then isolating it in high purity.

The reaction of norethisterone with hydroxylamine typically produces a mixture of (E) and (Z) isomers. nih.gov Research into related steroidal oximes shows that the ratio of these isomers can be influenced by the reaction conditions. For the closely related compound norelgestromin, the oximation reaction can yield E/Z isomer ratios ranging from approximately 56:44 to 64:36. google.com

Key factors that can be manipulated to control the isomer ratio include:

Reagent and Reaction Medium : Using hydroxylammonium acetate in acetic acid has been shown to influence the final isomer ratio. google.comgoogle.com For instance, reacting a mixture of E/Z isomers with hydroxylammonium hydrochloride and sodium acetate in acetic acid can shift the equilibrium, resulting in a mixture highly enriched in the (E)-isomer (e.g., 90:10 to 96:4 E/Z). google.comgoogle.com

Temperature and Time : The equilibration between the (E) and (Z) isomers is temperature-dependent, meaning that adjusting the reaction temperature and duration can alter the final product distribution. researchgate.net

| Starting Material | Reagents | Solvent | Conditions | Approximate (E)/(Z) Ratio | Source |

|---|---|---|---|---|---|

| d-Norgestrel | Hydroxylammonium acetate | Acetic Acid (<50% water) | 15-50°C, 15-45 min | 56:44 to 64:36 | google.com |

| (E)/(Z)-Norelgestromin (60:40) | Hydroxylammonium HCl, Sodium Acetate | Acetic Acid | 15-30°C, 24-72 hours | 90:10 to 96:4 | google.comgoogle.com |

Once the mixture of (E) and (Z) isomers is synthesized, they must be separated to obtain the pure (Z)-isomer. The distinct spatial arrangement of the atoms in the two isomers leads to differences in their physical properties, such as polarity and solubility, which are exploited for separation.

Chromatographic Methods : High-performance liquid chromatography (HPLC) and column chromatography are the primary methods for separating the isomers. benthamdirect.comvulcanchem.com

Normal-Phase HPLC : This technique has been successfully used to separate the (E) and (Z) isomers of various Δ⁴-3-ketosteroid oximes. benthamdirect.comnih.gov

Column Chromatography : For larger-scale separations, column chromatography using silica (B1680970) gel as the adsorbent is effective. google.comgoogleapis.com The separation relies on a gradient of apolar to polar solvents. A typical eluent system involves starting with a non-polar solvent like toluene (B28343) and gradually introducing a more polar solvent such as acetone. googleapis.com

Crystallization and Solubility-Based Methods : The isomers often exhibit different solubilities in specific solvents, which can be used for separation. For the related norelgestromin isomers, the (3E)-oxime is significantly less soluble in dichloromethane (B109758) than the (3Z)-oxime. google.com Stirring the isomeric mixture in dichloromethane causes the (E)-isomer to remain as an insoluble solid that can be removed by filtration, leaving the (Z)-isomer enriched in the filtrate. googleapis.com The (Z)-isomer can then be isolated from the filtrate and further purified by recrystallization from a suitable solvent, such as isopropanol (B130326) or ethanol. google.com

| Method | Details | Outcome | Source |

|---|---|---|---|

| Column Chromatography | Adsorbent: Silica Gel; Eluent: Toluene followed by Toluene-Acetone mixture | Separation of (E) and (Z) isomers from the reaction mother liquor. | googleapis.com |

| Solubility-Based Separation | Stirring the E/Z mixture in dichloromethane. | The less soluble (E)-isomer is filtered off, leaving the (Z)-isomer in solution. | google.comgoogleapis.com |

| Recrystallization | Solvents include isopropanol, methanol, ethanol, or acetonitrile. | Final purification of the isolated isomer to achieve high purity. | google.com |

Derivatization and Functionalization Strategies

The (Z)-norethisterone oxime molecule can be chemically modified to create new derivatives with altered properties or to facilitate analysis. These strategies target the oxime group or other functional groups within the steroid.

Silylation : A common derivatization technique, particularly for analytical purposes like gas chromatography-mass spectrometry (GC-MS), is silylation. The reaction of norethisterone oxime with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), forms a trimethylsilyl (B98337) (TMS) oxime-ether derivative. researchgate.netnih.gov This derivatization increases the volatility and thermal stability of the compound, improving its chromatographic behavior and providing characteristic fragmentation patterns in mass spectrometry. nih.gov Studies have shown that TMS oxime-ether derivatives of ketosteroids like norethisterone give significantly higher responses in GC-MS compared to their TMS-ether counterparts. researchgate.netnih.gov

O-Alkylation : The oxime's hydroxyl group can be alkylated to form ether derivatives. For instance, the synthesis of norethisterone-3-methoxime, an O-methyloxime, has been reported. acs.org These modifications can alter the molecule's biological activity profile.

Cycloaddition Reactions : The carbon-carbon double bonds within the norethisterone acetate scaffold can act as dipolarophiles in cycloaddition reactions with nitrile oxides. acs.org This allows for the construction of novel heterocyclic rings fused to the steroid framework, opening avenues for creating structurally diverse compounds.

Click Chemistry : While not directly reported for the oxime, the parent compound, norethindrone (B1679910), has been functionalized using click reactions. najah.edu This strategy involves converting a functional group into an azide (B81097) or alkyne, which can then undergo a highly efficient and specific cycloaddition reaction to attach various molecular probes or other functionalities. najah.edu This approach could potentially be adapted for the functionalization of (Z)-norethisterone oxime.

Chemical Modification of the Steroid Nucleus

The steroidal framework of norethisterone, the precursor to (Z)-norethisterone oxime, is a versatile scaffold for chemical modification. acs.org Alterations to this nucleus can significantly influence the molecule's biological activity and pharmacological properties. nih.gov The introduction of the oxime group at the C3-position is itself a key modification, but further transformations of the core structure are crucial for developing new analogs. researchgate.net Methodologies for modifying the steroid nucleus often draw from established transformations of related steroids like testosterone (B1683101) and other 19-nortestosterone derivatives. wikipedia.orgnih.gov

Key transformations of the norethisterone steroid nucleus include:

Ring A Modifications : Beyond the formation of the C3-oxime, reactions can target the Δ⁴ double bond. Hydrogenation can lead to the formation of 5α- and 5β-dihydronorethisterone derivatives. nih.gov Aromatization of ring A is a minor metabolic reaction but can be explored synthetically to create estrogenic analogs. smolecule.com

Modifications at C11 and C13 : The introduction of substituents, such as a methylene (B1212753) group at C11, has been used to create new progestins like desogestrel (B1670305) from related structures. glowm.com Altering the methyl group at C13, for instance by substituting it with an ethyl group, is a known strategy to produce potent progestogens like norgestrel (B7790687) from the norethindrone family. glowm.com

C17 Substituent Changes : The 17α-ethynyl group is characteristic of norethisterone and crucial for its oral activity. However, modifications at this position can yield compounds with different biological profiles. For example, reacting the 17-hydroxyl group with various reagents can produce halogenated derivatives (chloro, bromo, iodo) or esterified analogs. frontiersin.org Acetylation of the 17-hydroxyl group results in norethindrone acetate, a prodrug of norethisterone. glowm.com

These modifications allow for the fine-tuning of the steroid's three-dimensional shape and electronic properties, which can lead to changes in receptor binding affinity and metabolic stability. nih.gov The synthesis of such analogs is essential for structure-activity relationship (SAR) studies to develop compounds with enhanced or more selective biological effects. ugent.be

Table 1: Examples of Chemical Modifications to the Norethisterone Steroid Nucleus

| Position of Modification | Type of Reaction | Resulting Structure/Derivative | Potential Purpose |

| Ring A (C4-C5 double bond) | Hydrogenation | 5α/5β-dihydro analogs nih.gov | Investigate role of A-ring planarity for activity |

| Ring A | Aromatization | Ethinylestradiol-like analogs smolecule.com | Introduce estrogenic properties |

| C11 | Addition of methylene group | Desogestrel-like structures glowm.com | Enhance progestational activity |

| C13 | Methyl to Ethyl substitution | Norgestrel-like structures glowm.com | Increase potency |

| C17-OH | Acetylation | Norethisterone Acetate glowm.com | Create a prodrug form |

| C17-OH | Halogenation | 17α-halo-19-nortestosterones frontiersin.org | Explore novel biological activities (e.g., antiproliferative) |

Synthesis of Conjugates for Targeted Chemical Biology Applications

The oxime functional group of (Z)-norethisterone oxime is a versatile chemical handle for conjugation, a process that links the steroid to another molecule to create a new entity with combined or novel properties. nih.gov Oxime ligation, the reaction between an oxyamine and a ketone or aldehyde, is a robust and widely used strategy in chemical biology for creating bioconjugates due to its favorable reaction kinetics and the stability of the resulting oxime ether bond. nih.govresearchgate.net

The synthesis of (Z)-norethisterone oxime conjugates is valuable for:

Developing Immunoassays : The steroid can be conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. These conjugates, often called tracers, are essential reagents in techniques like fluorescence polarization immunoassay (FPIA) for the sensitive detection and quantification of the parent steroid or related analytes. researchgate.net

Target Identification and Profiling : Attaching norethisterone oxime to affinity tags or photo-reactive groups can create chemical probes. These probes can be used in cellular or in vitro systems to identify the biological targets (e.g., specific receptors or enzymes) with which the steroid interacts. ugent.be

Creating Targeted Drug Delivery Systems : While outside the direct scope of this article, conjugation can link steroids to larger molecules like peptides or antibodies to direct them to specific tissues or cells. ugent.be

A common synthetic approach involves reacting (Z)-norethisterone oxime with a bifunctional linker molecule. One end of the linker reacts with the oxime's hydroxyl group, while the other end possesses a functional group that can be coupled to the molecule of interest (e.g., a protein, peptide, or fluorescent probe). researchgate.net Alternatively, the parent ketone, norethisterone, can be reacted directly with an aminooxy-functionalized molecule, such as an aminooxy-containing fluorescent dye, to form the labeled oxime conjugate in a single step. researchgate.net

Table 2: Components and Applications of (Z)-Norethisterone Oxime Conjugates

| Component 1: Steroid | Component 2: Linker/Probe | Type of Linkage | Example Application |

| (Z)-Norethisterone Oxime | Aminooxy-functionalized fluorescein (B123965) (6-FAM) researchgate.net | Oxime ether | Fluorescent tracer for Fluorescence Polarization Immunoassay (FPIA) researchgate.net |

| Norethisterone | Antifolate (e.g., Methotrexate) via a linker ugent.be | Various covalent bonds | Probe for target identification using three-hybrid methods ugent.be |

| (Z)-Norethisterone Oxime | Bovine Serum Albumin (BSA) | Amide (via a carboxylated steroid derivative) | Immunogen for antibody production |

| (Z)-Norethisterone Oxime | Solid support (e.g., resin) | Covalent linker | Affinity chromatography for purifying binding proteins |

Preparation of Isotopically and Fluorescently Labeled Analogs

The synthesis of isotopically and fluorescently labeled analogs of (Z)-norethisterone oxime is critical for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and bioimaging.

Isotopically Labeled Analogs: Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, most commonly deuterium (B1214612) (²H or D). Deuterated standards are invaluable for quantitative analysis using mass spectrometry (MS), as they behave almost identically to the unlabeled compound during extraction and chromatographic separation but are distinguishable by their higher mass. nih.govpsu.edu

A synthetic strategy for preparing deuterated analogs of norethisterone metabolites has been reported, which can be adapted for the oxime. nih.gov The process involves:

Isotopic Exchange : The parent steroid is treated with a deuterium source, such as D₂O in the presence of a base (e.g., in MeOD), to exchange protons at specific positions (e.g., C2, C4) for deuterium atoms. nih.gov

Reduction with a Deuterated Reagent : The ketone group is then reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This introduces a deuterium atom at the C3 position. nih.gov

These methods can produce pentadeuterated and even octadeuterated analogs, which serve as ideal internal standards for chromato-mass-fragmentographic analysis. nih.gov

Fluorescently Labeled Analogs: Fluorescent labeling attaches a fluorophore (a fluorescent dye) to the steroid, enabling its detection using fluorescence-based techniques. google.com These analogs are used as tracers in immunoassays and as probes for fluorescence microscopy. frontiersin.orgresearchgate.net

The synthesis of fluorescently labeled steroid oximes can be achieved through several routes:

Conjugation to a Fluorescent Dye : As described in the previous section, norethisterone can be reacted with an aminooxy-derivatized fluorophore, such as an O-(fluoresceinylmethyl)hydroxylamine, to directly form a fluorescent oxime conjugate. researchgate.net

Derivatization of the Oxime : The existing hydroxyl group of (Z)-norethisterone oxime can be used as a point of attachment to couple a fluorophore that has a complementary reactive group.

The choice of fluorophore is important and is based on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. google.com

Table 3: Labeling Strategies for (Z)-Norethisterone Oxime Analogs

| Labeling Type | Reagent/Isotope/Dye | Synthetic Method | Primary Application |

| Isotopic (Deuterium) | D₂O, NaBD₄ nih.gov | Base-catalyzed isotopic exchange followed by reduction with a deuterated agent. nih.gov | Internal standard for quantitative mass spectrometry. nih.gov |

| Isotopic (Deuterium) | Pd/C catalyst, D₂ gas psu.edu | Catalytic deuteration of unsaturated bonds. psu.edu | Metabolic fate and pharmacokinetic studies. |

| Fluorescent | Fluorescein (6-FAM) derivative researchgate.net | Reaction of norethisterone with an aminooxy-functionalized fluorescein. researchgate.net | Tracer for fluorescence polarization immunoassays (FPIA). researchgate.net |

| Fluorescent | Hoechst 33258 / Propidium Iodide frontiersin.org | Not a direct conjugate, but used to stain cells treated with the steroid analog. | Visualizing cellular effects (e.g., apoptosis) via fluorescence microscopy. frontiersin.org |

Comprehensive Spectroscopic and Analytical Characterization of Z Norethisterone Oxime

High-Resolution Spectroscopic Techniques for Structure Elucidation

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of (Z)-Norethisterone oxime, offering insights into its atomic connectivity, stereochemical configuration, and functional group composition.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (Z)-Norethisterone oxime. One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution, typically using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts. nih.govresearchgate.net

The assignment of the (Z)-configuration of the oxime group is a critical aspect of the NMR analysis. The chemical shift of the proton at the C4 position is particularly diagnostic for distinguishing between the (E) and (Z) isomers of Δ⁴-3-ketosteroid oximes. nih.govresearchgate.net For (Z)-isomers, the C4-H signal is typically observed at a more downfield position (further from tetramethylsilane, TMS) compared to the corresponding (E)-isomer. This is attributed to the anisotropic effect of the N-O bond of the oxime. researchgate.net Studies have shown that for (Z)-isomeric 3-steroidal oximes, the chemical shifts for the 4-H signals are in the range of 6.36-6.57 ppm, whereas for (E)-isomers, they appear at 5.75-5.93 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Steroidal Oximes

| Proton | (Z)-Isomer Chemical Shift (ppm) | (E)-Isomer Chemical Shift (ppm) |

|---|---|---|

| 4-H | 6.36 - 6.57 | 5.75 - 5.93 |

Note: Chemical shifts can vary depending on the solvent and the specific steroid structure.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of (Z)-Norethisterone oxime with high precision. uv.mx The molecular formula for Norethisterone oxime is C₂₀H₂₇NO₂. fda.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the mass spectrometric analysis of steroidal oximes. The fragmentation patterns observed in the mass spectrum provide valuable structural information. researchgate.netnih.gov The fragmentation of oximes can be complex and may involve processes such as the McLafferty rearrangement. nih.govnih.gov Analysis of the fragmentation pathways helps to confirm the presence of key structural motifs within the molecule. For instance, the loss of specific neutral fragments can be correlated with different parts of the norethisterone backbone. The study of trimethylsilyl (B98337) (TMS) oxime-ether derivatives can also provide enhanced sensitivity and characteristic fragmentation patterns for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for (Z)-Norethisterone Oxime

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇NO₂ |

| Exact Mass | 313.2042 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. edinst.comillinois.edu The IR spectrum of (Z)-Norethisterone oxime will exhibit characteristic absorption bands corresponding to the various functional groups.

Key vibrational bands include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the oxime hydroxyl group.

C≡C-H stretch: A sharp band around 3300 cm⁻¹ for the terminal alkyne.

C=N stretch: A band in the region of 1600-1650 cm⁻¹ for the oxime C=N double bond.

N-O stretch: A band typically found in the 900-960 cm⁻¹ region. rsc.org

C=C stretch: A band for the alkene in the A-ring.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The selection rules for IR and Raman spectroscopy are different; IR activity requires a change in the dipole moment during a vibration, while Raman activity requires a change in polarizability. edinst.com Therefore, using both techniques provides a more complete vibrational analysis of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for (Z)-Norethisterone Oxime

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretch | 3200 - 3600 |

| Alkyne C-H | Stretch | ~3300 |

| Oxime C=N | Stretch | 1600 - 1650 |

| Alkene C=C | Stretch | ~1600 |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules like (Z)-Norethisterone oxime. It measures the differential absorption of left and right circularly polarized light. nih.gov The Δ⁴-3-keto steroid precursors of these oximes typically show a strong negative Cotton effect in the n-π* transition region (around 340-350 nm). researchgate.net Upon conversion to the oxime, the CD spectrum changes significantly, often resulting in a positive ellipticity of lower intensity in this region. researchgate.net This change in the CD spectrum can be used to monitor the oxime formation reaction. nih.gov

Furthermore, the CD spectra of the (Z) and (E) isomers of steroidal oximes can be distinct, allowing for their differentiation and the study of their conformational properties in solution. nih.govresearchgate.net The specific shape and sign of the Cotton effects in the CD spectrum are sensitive to the stereochemistry and conformation of the entire steroid, making it a valuable technique for chiral and conformational analysis.

Solid-State Characterization and X-ray Crystallography

The analysis of (Z)-Norethisterone oxime in the solid state provides crucial information about its crystal packing, intermolecular interactions, and absolute stereochemistry.

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. mdpi.comcreative-biostructure.comwarwick.ac.uk This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular structure deduced from spectroscopic methods.

Crucially, for a chiral molecule like (Z)-Norethisterone oxime, single-crystal X-ray diffraction can determine its absolute stereochemistry. creative-biostructure.com By analyzing the diffraction pattern, the spatial arrangement of all atoms in the crystal lattice can be mapped out, providing an unambiguous assignment of the R/S configuration at each stereocenter. The data from a single-crystal X-ray diffraction experiment also reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal, including any intermolecular hydrogen bonding involving the oxime hydroxyl group.

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z | The number of molecules per unit cell |

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid Form Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the solid-state properties of crystalline materials. It is particularly crucial in the pharmaceutical industry for identifying and differentiating polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical properties such as solubility, stability, and bioavailability. mdpi.com

For (Z)-Norethisterone oxime, PXRD analysis provides a unique diffraction pattern, or "fingerprint," that is characteristic of its specific crystalline lattice. This pattern, consisting of a series of peaks at specific diffraction angles (2θ), is used to confirm the crystalline nature of the compound and to distinguish it from amorphous forms or other polymorphic variants. mdpi.com The identification of a specific polymorph is vital as variations in crystal packing can significantly impact the drug's performance. mdpi.com While specific PXRD data for (Z)-Norethisterone oxime is not widely published in publicly accessible literature, the methodology remains a standard for solid-form characterization in drug development. The analysis would involve comparing the experimental PXRD pattern of a sample to a reference pattern of the known (Z)-isomer to confirm its identity and purity in the solid state.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of (Z)-Norethisterone oxime and its potential impurities, including its (E)-isomer.

Advanced High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of steroid oximes. The synthesis of norethisterone oxime from norethisterone and hydroxylamine (B1172632) can result in the formation of both (Z)- and (E)-isomers. nih.govnih.gov Differentiating and quantifying these isomers is critical, as they may possess different biological activities.

Advanced HPLC methods, particularly normal-phase and reversed-phase chromatography, have been successfully employed for the separation of these geometric isomers. nih.govresearchgate.net The choice of the stationary phase and mobile phase composition is optimized to achieve baseline separation of the (Z)- and (E)-isomers. For instance, a normal-phase HPLC method has been described for separating Δ⁴-3-ketosteroid oxime isomers. nih.gov Similarly, reversed-phase HPLC is used to monitor the oxime formation reaction and characterize the isomers. researchgate.net

A typical HPLC method for the analysis of norethisterone derivatives would utilize an octadecylsilane (B103800) (C18) bonded silica (B1680970) column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile, often in a gradient elution mode. google.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analytes exhibit maximum absorbance, such as 240 nm or within the 230-254 nm range. google.comresearchgate.net The method's validation would include parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable and reproducible results. researchgate.net

Table 1: Illustrative HPLC Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water, Acetonitrile, and Methanol |

| Flow Rate | 1.0 - 1.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 240-254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for trace analysis and the characterization of drug derivatives. For non-volatile or thermally labile compounds like steroid oximes, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. jfda-online.com

A common derivatization strategy involves converting the hydroxyl and oxime functional groups into more volatile trimethylsilyl (TMS) ethers. nih.govresearchgate.net Studies have shown that TMS oxime-ether derivatives of ketosteroids, including norethisterone, provide significantly higher responses in GC-MS compared to their TMS-ether counterparts, with norethisterone showing up to a 4.25 times higher response. nih.govresearchgate.net This enhanced sensitivity is crucial for detecting trace-level impurities.

The GC-MS analysis involves separating the derivatized compounds on a capillary column followed by detection using a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for unambiguous identification of the analyte and any related substances. fu-berlin.de This technique is particularly valuable for identifying and quantifying trace impurities that may not be detectable by HPLC.

Table 2: Typical GC-MS Derivatization and Analysis Steps

| Step | Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents. |

| Reaction | Converts hydroxyl and oxime groups to TMS ethers, increasing volatility. |

| GC Column | Capillary column (e.g., DB-5ms) for high-resolution separation. |

| Ionization | Electron Ionization (EI) at 70 eV. |

| Detection | Mass Spectrometer operating in full scan or selected ion monitoring (SIM) mode for high sensitivity. |

Electrophoretic Techniques for Compound Purity and Micro-Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), have emerged as powerful methods for the analysis of pharmaceuticals, including steroids. helsinki.fislideshare.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. semanticscholar.orgnih.gov

Capillary Zone Electrophoresis (CZE) is a widely used CE technique for the separation of charged molecules. semanticscholar.org While neutral steroids like norethisterone oxime would not migrate in a typical CZE system, the technique can be adapted. For instance, the use of charged additives to the background electrolyte can induce a charge on the analyte, or the technique of micellar electrokinetic chromatography (MEKC) can be employed for the separation of neutral compounds.

CE is particularly well-suited for purity analysis and can be used to separate closely related impurities from the main compound. semanticscholar.org The separation is based on differences in the charge-to-size ratio of the analytes as they migrate through a capillary under the influence of a high electric field. uomustansiriyah.edu.iq The high resolving power of CE makes it a valuable complementary technique to HPLC for a comprehensive purity assessment of (Z)-Norethisterone oxime. helsinki.fi

Table 3: Key Features of Capillary Electrophoresis for Purity Analysis

| Feature | Description |

|---|---|

| Separation Principle | Based on differential migration of analytes in an electric field. |

| Instrumentation | Fused-silica capillary, high-voltage power supply, detector (e.g., UV-Vis). |

| Advantages | High efficiency, speed, low sample consumption, complementary to HPLC. |

| Application | Purity profiling, separation of closely related impurities, micro-analysis. |

Theoretical and Computational Chemistry of Z Norethisterone Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional structure of (Z)-Norethisterone oxime. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and geometric properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (Z)-Norethisterone oxime, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d), are crucial for optimizing the molecular geometry and understanding its stability. nih.govscience.govnih.gov These calculations can determine the most energetically favorable conformation of the steroid's fused ring system and the orientation of its substituent groups, including the 17α-ethynyl group and the C3-oxime.

A key aspect of studying oximes is the potential for E/Z isomerism at the C=N double bond. DFT calculations are instrumental in comparing the relative stabilities of the (Z) and (E) isomers of norethisterone oxime. nih.govmdpi.com By calculating the total electronic energy of each isomer, researchers can predict which form is thermodynamically preferred. For other complex oximes, the energy barrier for E/Z interconversion has been calculated to be significant, suggesting that the isomers are unlikely to interconvert at room temperature. mdpi.com

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbiointerfaceresearch.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Table 1: Representative Parameters for DFT Calculations on Steroidal Oximes

| Parameter | Typical Value/Method | Purpose | Reference |

| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. | nih.govscience.gov |

| Functional | B3LYP, PBE1PBE, WB97XD | Approximates the exchange-correlation energy. | nih.govbiointerfaceresearch.com |

| Basis Set | 6-31G(d), 6-31+G(d,p) | Describes the atomic orbitals used in the calculation. | nih.govmdpi.combiointerfaceresearch.com |

| Solvation Model | PCM, CPCM | To simulate the effects of a solvent on the molecule. | mdpi.combiointerfaceresearch.com |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a highly accurate way to study molecular properties. The Hartree-Fock (HF) method, a foundational ab initio approach, has been used to comparatively study norethisterone and its metabolites. researchgate.netdntb.gov.ua These calculations yield detailed information on the molecule's ground state, including optimized bond distances, valence angles, and dihedral angles, particularly within the A-B ring system. researchgate.net Such studies help to correlate electronic structure with biological activity. dntb.gov.uanih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative for large molecules like steroids. nih.gov While less accurate than ab initio or DFT methods, they can provide useful initial geometric optimizations and electronic property estimations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the steroid nucleus and its substituents means that (Z)-Norethisterone oxime can exist in various conformations. Conformational analysis involves mapping the energy of the molecule as a function of its geometry, typically by systematically changing specific torsion angles. 9afi.com The resulting potential energy surface (PES) reveals the low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. researchgate.netarxiv.orgrsc.org

For (Z)-Norethisterone oxime, a key area of conformational freedom is the rotation around the N-O bond of the oxime group and the potential for ring puckering in the cyclohexane-derived A-ring. Theoretical conformational analysis can predict the relative populations of different conformers in solution. researchgate.net The PES for the E/Z isomerization process can be calculated to understand the mechanism and energy requirements for this transformation, which typically proceeds via either a rotation or an N-inversion pathway. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For (Z)-Norethisterone oxime, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to mimic physiological conditions. chemrxiv.orgnih.gov The simulation solves Newton's equations of motion for the system, providing a trajectory that reveals the molecule's dynamic behavior.

MD simulations can illuminate the flexibility of the steroid's four-ring structure and the motions of its functional groups. They are particularly valuable for understanding how the molecule interacts with its surrounding solvent. researchgate.netmdpi.com These simulations can map the formation and breaking of hydrogen bonds between the oxime's hydroxyl group, the D-ring hydroxyl group, and surrounding water molecules. This provides insight into the molecule's solvation shell and how water might mediate its interactions with biological targets. chemrxiv.org

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico modeling, particularly molecular docking, is essential for predicting how a ligand like (Z)-Norethisterone oxime might bind to a biological receptor or enzyme. uns.ac.rs This provides a structural hypothesis for its biological activity.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For (Z)-Norethisterone oxime, the primary targets for docking studies are nuclear steroid receptors, such as the progesterone (B1679170) receptor (PR), and enzymes involved in steroid metabolism (steroidogenesis), like cytochrome P450s (CYPs). umpr.ac.idresearchgate.net

Docking with the Progesterone Receptor (PR): The parent compound, norethisterone, is a known progestin, and its binding mode within the ligand-binding domain (LBD) of the PR has been characterized by X-ray crystallography (PDB ID: 1SQN). researchgate.netbiorxiv.org Docking studies of (Z)-Norethisterone oxime into the PR LBD would build upon this knowledge. Key interactions for progestins within the PR LBD involve hydrogen bonds with Gln725 and Arg766, as well as numerous hydrophobic contacts with residues lining the pocket. mdpi.comresearchgate.net

The introduction of the (Z)-oxime group at the C3 position would alter the interactions at the A-ring end of the binding pocket. Docking simulations can predict the new hydrogen bonding and steric interactions formed by the oxime's =N-OH group. Studies on other steroidal modulators with oxime groups have shown that this moiety can form specific hydrogen bonds with residues like Glu723, contributing to the stability of the receptor-ligand complex. nih.gov The docking score, an estimation of binding affinity, can be calculated to compare the predicted binding of (Z)-Norethisterone oxime to that of progesterone or norethisterone itself. researchgate.net

Docking with Steroidogenic Enzymes: Steroidal compounds can also interact with enzymes that synthesize or metabolize hormones, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) or aromatase (CYP19A1). researchgate.netmdpi.com Docking (Z)-Norethisterone oxime into the active sites of these enzymes can help predict whether it might act as an inhibitor. umpr.ac.id Such studies identify key interactions between the ligand and the enzyme's active site residues, providing a rationale for potential inhibitory activity. researchgate.net

Table 2: Predicted Molecular Interactions of (Z)-Norethisterone Oxime from Docking Studies (Hypothetical)

| Target Protein | Interacting Residues (Hypothetical) | Type of Interaction | Predicted Effect | Reference (for methodology) |

| Progesterone Receptor (PR) | Gln725, Arg766, Asn719 | Hydrogen Bonding (with D-ring) | Agonist activity | nih.govresearchgate.netbiorxiv.org |

| Leu718, Met759, Phe778, Met909 | Hydrophobic Interactions (with steroid core) | Binding affinity | researchgate.netbiorxiv.org | |

| Thr891, Gly722 | Hydrogen Bonding (with C3-oxime) | Modulated receptor binding | nih.govresearchgate.net | |

| Aromatase (CYP19A1) | Heme group, Phe221, Ala306 | Pi-stacking, Hydrophobic | Enzyme inhibition | umpr.ac.idmdpi.com |

| Arg115, Ser314 | Hydrogen Bonding | Anchoring in active site | umpr.ac.idmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

While specific QSAR studies exclusively focused on (Z)-Norethisterone Oxime derivatives are not extensively available in public literature, the principles of QSAR modeling can be applied to this class of compounds based on studies of other steroidal oximes and norethisterone analogs. encyclopedia.pubniscpr.res.in Such models are built by correlating molecular descriptors of the compounds with their measured biological activity.

Key Components of a QSAR Study:

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen. For (Z)-Norethisterone Oxime, this would involve synthesizing a library of derivatives with modifications at various positions of the steroid nucleus or the oxime side chain.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized into several types:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometric properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa, etc.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques to ensure its reliability.

Application to (Z)-Norethisterone Oxime Derivatives:

Illustrative QSAR Descriptors for Steroidal Compounds:

Based on QSAR studies of other steroidal compounds, the following types of descriptors would likely be important for modeling the activity of (Z)-Norethisterone Oxime derivatives:

| Descriptor Type | Examples | Potential Influence on Activity |

| Steric | Molecular volume, Surface area, Principal moments of inertia | The size and shape of the molecule are critical for fitting into a receptor's binding pocket. |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | The electronic properties influence interactions with the receptor, such as hydrogen bonding and electrostatic interactions. |

| Hydrophobic | LogP, Hydrophobic surface area | Lipophilicity affects the compound's ability to cross cell membranes and reach its target. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall topology of the molecule. |

Research Findings from Related Steroidal Oximes:

Studies on other steroidal oximes have highlighted the importance of the oxime functionality and its stereochemistry for biological activity. encyclopedia.pubresearchgate.net For instance, the E/Z configuration of the oxime can determine the compound's ability to act as a hydrogen bond donor or acceptor, which can be a key interaction in the active site of a receptor. researchgate.net QSAR studies on androstene derivatives have successfully used a combination of descriptors to build models with good predictive performance for anticancer activity. niscpr.res.in These models can help in the design of new derivatives with enhanced potency.

Biochemical and Molecular Mechanisms of Action in Vitro and Fundamental Research Focus

Ligand-Receptor Interaction Studies

The primary mechanism of action for steroid hormones and their synthetic analogs is mediated through binding to and activating intracellular steroid hormone receptors. researchgate.net These receptors are ligand-activated transcription factors that regulate the expression of target genes. researchgate.netnih.gov

In Vitro Binding Affinity and Selectivity Profiling with Steroid Hormone Receptors (e.g., Progesterone (B1679170) Receptor, Androgen Receptor, Estrogen Receptor)

The binding affinity of a compound to a steroid receptor is a key determinant of its potential hormonal activity. Norethisterone, the parent compound of (Z)-Norethisterone oxime, is a potent agonist of the progesterone receptor (PR), with a binding affinity approximately 150% that of natural progesterone. wikipedia.org It also binds to the androgen receptor (AR), albeit with weaker affinity, and has negligible direct affinity for the estrogen receptor (ER). wikipedia.org

The introduction of an oxime group at the C3 position, as in (Z)-Norethisterone oxime, has been found to significantly decrease the binding affinity for the progesterone receptor. researchgate.net This is consistent with findings for other progestins with a 3-oxime group, such as norgestimate (B1679921), whose active metabolite norelgestromin (B1679859) (levonorgestrel-3-oxime) exhibits very low binding to the human PR. nih.govglowm.com While direct comparative binding affinity data for (Z)-Norethisterone oxime across all steroid receptors is not extensively detailed in the reviewed literature, the modification at the C3 position is a critical factor in altering receptor interaction. Some research suggests that while PR affinity is diminished, modifications in the Z-configuration might increase affinity for other binding proteins. researchgate.net The estrogenic effects associated with norethisterone are not due to its own binding to the ER, but rather from its metabolic conversion to the potent estrogen, ethinylestradiol. wikipedia.org

| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Estrogen Receptor (ER) Affinity | Reference |

|---|---|---|---|---|

| Progesterone | High (Reference) | Low | None | wikipedia.org |

| Norethisterone (Parent Compound) | Very High (~150% of Progesterone) | Weak | Insignificant (direct) | wikipedia.org |

| (Z)-Norethisterone oxime | Significantly Diminished vs. Norethisterone | Data Not Available | Data Not Available | researchgate.net |

Modulation of Receptor Conformation and Dimerization (Biophysical Techniques)

The binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor induces specific conformational changes. researchgate.net These changes are critical for subsequent steps in receptor activation, including dimerization and the recruitment of co-activator or co-repressor proteins, which ultimately dictates the biological response. kup.atoup.com

While direct biophysical studies, such as X-ray crystallography or nuclear magnetic resonance (NMR), on the (Z)-Norethisterone oxime-receptor complex are not widely available, research on other steroidal oximes provides insight. For instance, studies on the 11β-benzaldoxime-substituted steroid Asoprisnil show that its polar oxime group can interact with residues within the PR's ligand-binding pocket. nih.govresearchgate.net Such interactions can stabilize the receptor in a specific conformation that facilitates the binding of co-activators, a key step for an agonistic response. nih.govresearchgate.net The specific conformation adopted by the receptor-ligand complex is what determines whether the compound will act as an agonist, antagonist, or a selective modulator with a mixed profile. researchgate.netoup.com

Effects on Reporter Gene Expression in Cell-Based Assays (Non-human Cell Lines)

Reporter gene assays are a fundamental tool to quantify the functional consequences of ligand-receptor binding. In these in vitro systems, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. The level of reporter gene expression serves as a measure of the ligand's ability to activate receptor-mediated transcription.

Research on A-ring reduced metabolites of norethisterone has demonstrated their ability to selectively activate gene transcription through the estrogen receptor alpha (ERα) in HeLa cells, an effect that could be blocked by an ER antagonist. nih.gov This highlights that metabolites of a parent progestin can acquire distinct activities, in this case, estrogenic transcriptional activation. nih.gov Although direct data for (Z)-Norethisterone oxime in non-human cell line reporter assays is limited, it is expected that its significantly reduced binding affinity for the PR would translate to a lower potency in activating PR-mediated gene transcription compared to its parent compound, norethisterone. researchgate.netnih.gov

Enzyme Modulation and Inhibition Kinetics

In addition to receptor interactions, synthetic steroids can modulate the activity of key enzymes involved in steroid biosynthesis and metabolism.

Interaction with Steroidogenic Enzymes (e.g., Aromatase, 5α-Reductase)

Steroidogenic enzymes are critical for the synthesis of endogenous hormones. The parent compound, norethisterone, is known to be an inhibitor of both 5α-reductase and aromatase, although the concentrations required for these effects may be higher than typical therapeutic levels. wikipedia.org Specifically, norethisterone exhibits inhibitory activity on 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent androgen dihydrotestosterone. wikipedia.orgglowm.comglowm.com

Studies on norethisterone-3-oxime (B1243040) in rabbits have shown that it undergoes metabolic transformation through two key pathways involving steroidogenic enzymes. nih.gov A significant portion of the compound is hydrolyzed back to its parent, norethisterone. nih.gov Furthermore, a small but pharmacologically relevant fraction of norethisterone-3-oxime is aromatized to form ethinylestradiol (EE2), a highly potent estrogen. nih.gov This indicates that norethisterone-3-oxime acts as a substrate for the aromatase enzyme complex. nih.gov

| Compound | Enzyme | Interaction Type | Finding | Reference |

|---|---|---|---|---|

| Norethisterone | 5α-Reductase | Inhibition | Inhibits enzyme activity in vitro. | wikipedia.orgglowm.com |

| Norethisterone | Aromatase | Inhibition | Acts as an irreversible inhibitor at high concentrations. | wikipedia.org |

| Norethisterone-3-oxime | Aromatase | Substrate | ~0.35% of dose aromatized to Ethinylestradiol in rabbits. | nih.gov |

| Norethisterone-3-oxime | Hydrolase | Substrate | Hydrolyzed to Norethisterone in rabbits. | nih.gov |

Inhibition/Activation of Cytochrome P450 Enzymes (in vitro)

The Cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of most drugs, including synthetic steroids. nih.gov The metabolism of the parent compound, norethisterone, is known to be mediated primarily by the CYP3A4 enzyme. wikipedia.org Consequently, substances that inhibit or induce CYP3A4 can significantly alter the circulating levels of norethisterone. wikipedia.org

The metabolism of norethisterone oxime also involves CYP enzymes, with CYP3A4 implicated in its clearance. smolecule.com Therefore, there is a potential for drug-drug interactions with co-administered substances that are inhibitors or inducers of this enzyme. smolecule.com However, detailed in vitro studies quantifying the specific inhibitory or activating potential (e.g., IC₅₀ or Kᵢ values) of (Z)-Norethisterone oxime against a panel of individual human CYP450 enzymes are not extensively documented in the reviewed scientific literature.

Other Enzyme Systems Involved in Steroid Metabolism or Signaling

The metabolic fate of (Z)-norethisterone oxime is intrinsically linked to several enzyme systems that transform it into pharmacologically active and inactive metabolites. As a prodrug, its primary conversion is hydrolysis to its parent compound, norethisterone (NET). smolecule.comnih.gov Research in rabbits has shown that a significant portion of a dose of norethisterone-3-oxime (NETO) is hydrolyzed to NET. nih.gov The subsequent metabolism of NET, as well as minor metabolic pathways of NETO itself, involves key steroid-metabolizing enzymes.

Key enzymes involved in the metabolism and signaling cascade include:

Cytochrome P450 3A4 (CYP3A4): This enzyme is crucial for the clearance of both norethisterone oxime and its primary metabolite, norethisterone. smolecule.comwikipedia.org CYP3A4 is primarily responsible for the hydroxylation of norethisterone. wikipedia.org Consequently, substances that induce or inhibit CYP3A4 can alter the circulating levels and clearance rates of these compounds. smolecule.comwikipedia.org

5α-Reductase: This enzyme plays a significant role in the metabolism of norethisterone. wikipedia.orgdrugbank.com It reduces the A-ring of the steroid, leading to the formation of 5α-reduced metabolites such as 5α-dihydronorethisterone. drugbank.com These 5α-reduced metabolites may possess their own biological activity. drugbank.com

Hydroxysteroid Dehydrogenases (HSDs): The metabolism of norethisterone's A-ring also involves 3α- and 3β-hydroxysteroid dehydrogenases. drugbank.com These enzymes are responsible for the interconversion of keto and hydroxyl groups at the C3 position of the steroid nucleus. drugbank.com

Table 1: Enzyme Systems in the Metabolism of (Z)-Norethisterone Oxime and its Metabolites

| Enzyme System | Substrate(s) | Primary Action | Key Metabolite(s) Formed | Reference |

|---|---|---|---|---|

| Hydrolytic Enzymes | (Z)-Norethisterone oxime | Hydrolysis of the C3 oxime | Norethisterone (NET) | smolecule.comnih.gov |

| Aromatase (CYP19A1) | (Z)-Norethisterone oxime / Norethisterone | Aromatization of the A-ring | Ethinylestradiol (EE2) | smolecule.comnih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Norethisterone | Hydroxylation | Hydroxylated metabolites | wikipedia.org |

| 5α-Reductase | Norethisterone | Reduction of A-ring double bond | 5α-dihydronorethisterone | drugbank.com |

| 3α/β-Hydroxysteroid Dehydrogenases (HSDs) | Norethisterone | Reduction of C3-ketone | Tetrahydronorethisterone isomers | drugbank.com |

Cellular Signaling Pathway Interventions (Excluding Human Clinical Context)

At the cellular level, the biological effects of (Z)-norethisterone oxime are mediated by its interactions with various signaling pathways, primarily through its active metabolite, norethisterone. While classical progestogenic action occurs via nuclear progesterone receptors (PR), research has identified interventions in other signaling cascades. nih.gov

In vitro studies using MCF-7 breast cancer cells have shown that norethisterone can stimulate cell proliferation through a mechanism that is independent of the classical nuclear progesterone receptor. wikipedia.org This action is instead mediated by the progesterone receptor membrane component-1 (PGRMC1). wikipedia.org This highlights a non-genomic pathway through which the active metabolite of (Z)-norethisterone oxime can exert cellular effects.

Furthermore, the oxime functional group itself is a subject of research for its ability to modulate cellular signaling. researchgate.netnih.gov Steroidal oximes, as a class, have been investigated for their potential to inhibit various protein kinases and signaling pathways, such as NF-κB, which are involved in inflammation and cell proliferation. researchgate.netnih.gov The introduction of an oxime can alter a molecule's interaction with cellular targets compared to its carbonyl counterpart. nih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

The biological activity of (Z)-norethisterone oxime is dictated by its distinct molecular structure, from the stereochemistry of the oxime group to the foundational architecture of the steroid nucleus. nih.govontosight.ai

Influence of Oxime Stereochemistry on Binding and Activity

The introduction of an oxime group at the C3 position in place of a ketone is a critical structural modification. ontosight.ai This change significantly alters the electronic and steric properties of the A-ring. The oxime moiety introduces both hydrogen bond donor (the OH group) and acceptor (the nitrogen atom) capabilities, whereas the original carbonyl group is only a hydrogen bond acceptor. nih.govdrugdesign.org This can lead to different and potentially stronger interactions with receptor binding sites. nih.gov

The stereochemistry of the oxime, designated as (Z) in this specific compound, is crucial. While direct comparative studies between the (Z) and (E) isomers of norethisterone oxime are not widely available, research on other steroidal oximes indicates that stereochemistry can be a determinant of activity. For example, in a study of pregnenolone-based inhibitors of the P450 17 enzyme, the (Z)-isomer of one compound was found to be the most potent. acs.org In contrast, for the related progestin norgestimate, the (E) and (Z) isomers of its oxime structure are reported to have roughly equivalent activity, suggesting this relationship is not universal across all steroidal oximes. wikipedia.orgwikipedia.org The (Z) configuration of norethisterone oxime defines a specific spatial arrangement that influences its metabolism and how it orients within enzyme active sites or receptor pockets. wikipedia.org

Impact of Steroid Nucleus Modifications on Molecular Interactions

The activity of (Z)-norethisterone oxime is built upon the foundational structure of norethisterone, which itself is a highly modified steroid with key features that determine its molecular interactions. nih.govscispace.com

19-Nortestosterone (Estrane) Core: Norethisterone is derived from testosterone by the removal of the methyl group at the C-19 position (located on C-10). scispace.com This modification, creating an "estrane" nucleus, is pivotal. It significantly enhances progestational activity while nearly eliminating the androgenic activity of the parent testosterone molecule. nih.govscispace.com

17α-Ethinyl Group: The addition of an ethinyl group (-C≡CH) at the C-17α position is essential for conferring oral activity. scispace.com This group sterically hinders the metabolism of the C-17 hydroxyl group, preventing rapid inactivation in the liver and allowing the compound to be effective when administered orally. sci-hub.se

Δ4-3-one System (Post-hydrolysis): Upon hydrolysis of the C3-oxime, the resulting norethisterone possesses a double bond between C4 and C5 and a ketone at C3. smolecule.comnih.gov This α,β-unsaturated ketone system in the A-ring is a common feature in many active steroids and is crucial for high-affinity binding to the progesterone receptor. nih.gov

The combination of these structural elements results in a molecule with potent progestogenic activity. The oxime at C3 primarily serves to create a prodrug form, which is then converted to the active norethisterone. smolecule.comnih.gov

Table 2: Impact of Key Structural Modifications on Steroid Activity

| Structural Feature | Parent Structure | Modified Structure | Impact on Molecular Interaction / Activity | Reference |

|---|---|---|---|---|

| Removal of C-19 Methyl Group | Testosterone derivative | 19-Nortestosterone (Estrane) derivative | Enhances progestogenic activity, reduces androgenicity. | nih.govscispace.com |

| Addition of 17α-Ethinyl Group | 17β-Hydroxy steroid | 17α-Ethinyl-17β-hydroxy steroid | Prevents rapid metabolism, conferring oral bioavailability. | scispace.com |

| Modification at C3 | C3-Ketone (in Norethisterone) | C3-Oxime (in Norethisterone Oxime) | Creates a prodrug; alters H-bonding potential and pharmacokinetics. | nih.govnih.govontosight.ai |

| Substitution at C13 | Methyl group (Estranes, e.g., Norethisterone) | Ethyl group (Gonanes, e.g., Levonorgestrel) | Leads to a different family of progestins (gonanes) with very potent activity. | glowm.com |

Metabolic Transformations and Biodegradation Research Excluding Human Clinical Metabolism

In Vitro Metabolic Profiling in Non-Human Biological Systems

The biotransformation of (Z)-Norethisterone oxime, also known as norethisterone-3-oxime (B1243040) (NETO), has been investigated in non-human biological systems to elucidate its metabolic pathways. These studies reveal that the compound undergoes significant Phase I and Phase II metabolic reactions, converting it into various pharmacologically active and inactive metabolites.

Phase I metabolism of (Z)-Norethisterone oxime primarily involves hydrolysis of the oxime group and aromatization of the A-ring. Studies in rabbits have identified two major, pharmacologically active metabolites. nih.gov

The principal metabolic reaction is the hydrolysis of the C3 oxime group, which converts the compound back to its parent ketone, norethisterone (NET). nih.govsmolecule.com In rabbit models, following intravenous administration, approximately 48% of the norethisterone oxime dose was found to be hydrolyzed to norethisterone. nih.gov

A minor, yet significant, metabolic pathway is the aromatization of the A-ring, leading to the formation of the potent estrogen, ethinylestradiol (EE2). nih.govsmolecule.com This transformation accounts for a small fraction of the administered dose, estimated at about 0.35% in rabbits. nih.gov

Once formed, the primary metabolite, norethisterone, undergoes further Phase I transformations. These subsequent reactions are primarily reductive and are catalyzed by various enzymes in the liver and other tissues. wikipedia.org The metabolism involves the reduction of the Δ4 double bond to yield 5α- and 5β-dihydronorethisterone. wikipedia.org This is followed by the reduction of the C3 keto group, resulting in four different isomers of 3,5-tetrahydronorethisterone. wikipedia.org Hydroxylation via cytochrome P450 enzymes also occurs. wikipedia.org

| Metabolite Name | Abbreviation | Formation Pathway | Source |

|---|---|---|---|

| Norethisterone | NET | Hydrolysis of C3-oxime | nih.gov |

| Ethinylestradiol | EE2 | Aromatization of A-ring | nih.gov |

| 5α-Dihydronorethisterone | 5α-DHNET | Reduction of Norethisterone | wikipedia.org |

| 5β-Dihydronorethisterone | 5β-DHNET | Reduction of Norethisterone | wikipedia.org |

| 3,5-Tetrahydronorethisterone (multiple isomers) | THNET | Reduction of Dihydronorethisterone | wikipedia.org |

Following Phase I transformations, (Z)-Norethisterone oxime and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. wikipedia.orgnih.gov These reactions primarily involve glucuronidation and sulfation of available hydroxyl groups. wikipedia.org

While direct conjugation of (Z)-Norethisterone oxime itself is not extensively detailed, the conjugation of its principal metabolite, norethisterone, is well-characterized in animal models. nih.gov The main conjugated metabolites of norethisterone identified in urine are 3α,5β-norethisterone sulfate (B86663) and 3α,5β-norethisterone glucuronide. nih.gov The reduced tetrahydro-metabolites also undergo conjugation with glucuronic acid and sulfate. nih.govresearchgate.net Studies on other progestogens have shown that the intestinal mucosa can extensively metabolize steroids to their sulfate conjugates, suggesting a potential site for Phase II reactions. researchgate.net

| Conjugate | Parent Metabolite | Conjugation Type | Source |

|---|---|---|---|

| 3α,5β-Norethisterone sulfate | 3α,5β-Tetrahydronorethisterone | Sulfation | nih.gov |

| 3α,5β-Norethisterone glucuronide | 3α,5β-Tetrahydronorethisterone | Glucuronidation | nih.gov |

The metabolic conversion of (Z)-Norethisterone oxime and its subsequent metabolites is mediated by several key enzyme systems. nih.govwikipedia.org

The aromatization of the A-ring to form ethinylestradiol is catalyzed by Aromatase , a cytochrome P450 enzyme. nih.gov The subsequent reduction of the norethisterone metabolite is carried out by 5α-reductase and 5β-reductase , followed by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) . wikipedia.orgnih.gov These enzymes are found in the liver as well as in extrahepatic tissues in rats. wikipedia.orgnih.gov

Additionally, hydroxylation of norethisterone is mediated by cytochrome P450 enzymes, with CYP3A4 being identified as a key enzyme in this process. wikipedia.org The Phase II conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. wikipedia.orgnih.gov

Environmental Fate and Persistence Studies

The environmental fate of pharmaceuticals is a critical area of research, as these compounds can enter ecosystems through various pathways. repositoriodigital.comresearchgate.net Studies focus on their persistence, potential for bioaccumulation, and degradation in environmental matrices like water and soil. mdpi.comeuropa.eu

Specific data on the biodegradation pathways of (Z)-Norethisterone oxime in water and soil are limited. However, the environmental behavior of steroid hormones and other pharmaceuticals indicates that they can be persistent in the environment. researchgate.netresearchgate.net The persistence of a compound in soil is often evaluated by its half-life (DT50). europa.eu Many active pharmaceutical ingredients are classified as very persistent. researchgate.net The fate of such compounds in soil and water can be influenced by factors such as adsorption to soil particles. escholarship.orgresearchgate.net While general studies have investigated the presence of oximes in soil and water suspensions, detailed degradation pathways for (Z)-Norethisterone oxime are not well established. escholarship.org

The stability of a chemical compound against degradation by light (photolysis) and water (hydrolysis) is a key determinant of its environmental persistence. ethernet.edu.etnih.gov

Hydrolytic Stability: Oximes, as a chemical class, are generally more resistant to hydrolysis than imines or simple hydrazones. nih.gov Their stability is attributed to electron delocalization, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov However, the hydrolysis of oximes is known to be catalyzed by acid. nih.gov Therefore, the hydrolytic stability of (Z)-Norethisterone oxime in the environment would likely be dependent on the pH of the surrounding water or soil matrix.

Photolytic Stability: The photostability of drugs is a significant concern, as photodegradation can lead to loss of efficacy and the formation of potentially toxic impurities. ethernet.edu.et International guidelines exist for the systematic photostability testing of new drug substances. ethernet.edu.et The photostability of a compound can vary significantly between its solid state and when it is in an aqueous solution. ethernet.edu.et Specific experimental data on the photolytic stability of (Z)-Norethisterone oxime were not available in the reviewed literature.

Advanced Applications in Chemical Biology and Research Tool Development

Utilization as Chemical Probes for Receptor and Enzyme Characterization

(Z)-Norethisterone oxime and its derivatives serve as valuable chemical probes for the characterization of steroid receptors and enzymes involved in steroid metabolism. The introduction of the oxime group can influence the binding affinity and selectivity of the steroid scaffold for its biological targets. researchgate.net This allows researchers to investigate the structure-activity relationships of ligand-receptor interactions and to probe the active sites of enzymes.